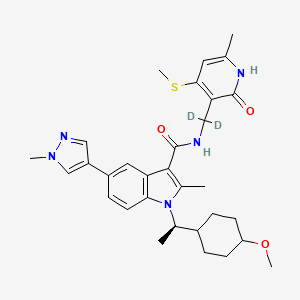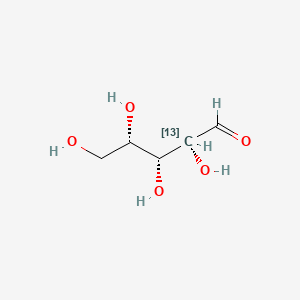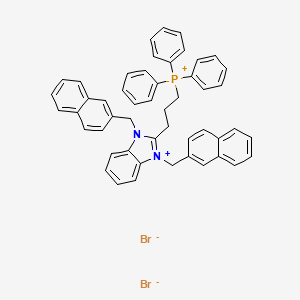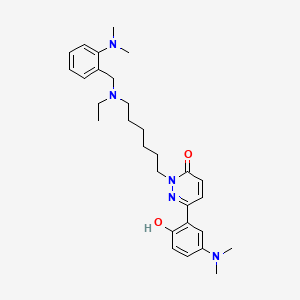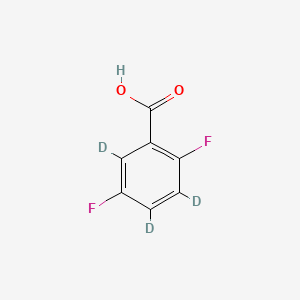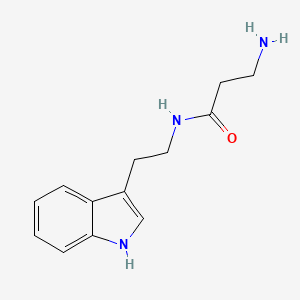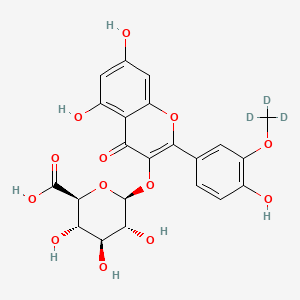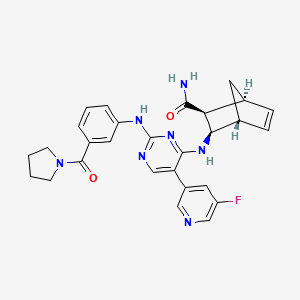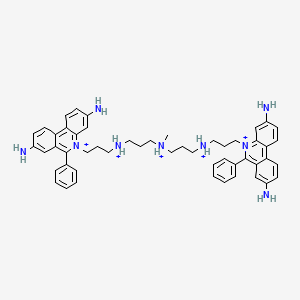
EthD-III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethidium Homodimer III, commonly known as Ethidium Homodimer III, is a red fluorescent nucleic acid dye used primarily for identifying dead cells. This compound is membrane-impermeant, meaning it cannot penetrate intact cell membranes. it can enter cells with compromised membranes, binding to nucleic acids and emitting bright red fluorescence. This property makes Ethidium Homodimer III particularly useful in distinguishing dead cells from live ones in various biological assays .
准备方法
Ethidium Homodimer III is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with other chemical reagents. The synthetic route typically involves the following steps:
Condensation Reaction: Ethidium bromide is reacted with a suitable aldehyde or ketone under acidic conditions to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield Ethidium Homodimer III.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Ethidium Homodimer III.
Industrial production methods for Ethidium Homodimer III involve scaling up these synthetic routes under controlled conditions to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the synthesis process .
化学反应分析
Ethidium Homodimer III undergoes several types of chemical reactions, including:
Oxidation: Ethidium Homodimer III can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ethidium Homodimer III can participate in substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethidium Homodimer III may yield oxidized derivatives with altered fluorescence properties, while reduction may result in reduced forms with different chemical characteristics .
科学研究应用
Ethidium Homodimer III has a wide range of scientific research applications, including:
Cell Viability Assays: Ethidium Homodimer III is commonly used in cell viability assays to distinguish between live and dead cells.
Fluorescence Microscopy: The compound’s bright red fluorescence allows for the visualization of dead cells under a fluorescence microscope.
Flow Cytometry: Ethidium Homodimer III is used in flow cytometry to quantify the proportion of dead cells in a cell population.
Microbial Viability: The compound is also used to assess the viability of microbial cells, including bacteria and yeast.
作用机制
The mechanism of action of Ethidium Homodimer III involves its selective binding to nucleic acids in cells with compromised membranes. When the cell membrane integrity is lost, Ethidium Homodimer III can enter the cell and bind to DNA or RNA. This binding results in a significant enhancement of the compound’s fluorescence, allowing for the detection of dead cells. The molecular targets of Ethidium Homodimer III are primarily nucleic acids, and its fluorescence properties are utilized to visualize and quantify dead cells in various assays .
相似化合物的比较
Ethidium Homodimer III is often compared with other similar compounds, such as:
Ethidium Homodimer I: Ethidium Homodimer III is a superior alternative to Ethidium Homodimer I, offering brighter fluorescence and better selectivity for dead cells.
Propidium Iodide: Both Ethidium Homodimer III and Propidium Iodide are used to stain dead cells, but Ethidium Homodimer III provides more intense fluorescence and is less toxic to cells.
Calcein-AM: While Calcein-AM is used to stain live cells, Ethidium Homodimer III is used to stain dead cells.
Ethidium Homodimer III’s unique properties, such as its bright red fluorescence and selective staining of dead cells, make it a valuable tool in various scientific research applications. Its advantages over similar compounds include higher fluorescence intensity and better selectivity, making it a preferred choice for many researchers .
属性
分子式 |
C51H62N9+5 |
|---|---|
分子量 |
801.1 g/mol |
IUPAC 名称 |
bis[3-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylazaniumyl]propyl]-methylazanium |
InChI |
InChI=1S/C51H57N9/c1-58(28-8-24-56-26-10-30-59-48-34-40(54)18-22-44(48)42-20-16-38(52)32-46(42)50(59)36-12-4-2-5-13-36)29-9-25-57-27-11-31-60-49-35-41(55)19-23-45(49)43-21-17-39(53)33-47(43)51(60)37-14-6-3-7-15-37/h2-7,12-23,32-35,54-57H,8-11,24-31,52-53H2,1H3/p+5 |
InChI 键 |
RFKPEMJAXDKTJO-UHFFFAOYSA-S |
规范 SMILES |
C[NH+](CCC[NH2+]CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N)CCC[NH2+]CCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




